molecular formula C16H34Cl2Ti-2 B12658560 Dichlorodioctyltitanium CAS No. 71965-13-4

Dichlorodioctyltitanium

Cat. No.: B12658560
CAS No.: 71965-13-4
M. Wt: 345.2 g/mol
InChI Key: OKMOALLYLKROLG-UHFFFAOYSA-L
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Description

Evolution and Significance of Organotitanium(IV) Compounds

The journey of organotitanium chemistry began with early, unsuccessful attempts to synthesize these compounds in the 19th century. wikipedia.orgthieme-connect.de A significant breakthrough occurred in 1954 with the first successful synthesis and reporting of an organotitanium compound, titanocene (B72419) dichloride, by Geoffrey Wilkinson and J.M. Birmingham. wikipedia.orgwikiwand.com This discovery was a landmark that opened the door to the exploration of a new class of organometallic complexes. thieme-connect.de

The significance of organotitanium compounds, particularly those with titanium in the +4 oxidation state, was cemented with the nearly simultaneous development of Ziegler-Natta catalysts. wikipedia.org These catalysts, often formulated from titanium halides like titanium(III) chloride combined with organoaluminum compounds, revolutionized polymer science by enabling the stereoregular polymerization of olefins such as ethene and propene. britannica.comwikipedia.orgthieme-connect.de This achievement, which led to the Nobel Prize in Chemistry in 1963, highlighted the immense industrial importance of organotitanium chemistry. wikipedia.orgwikiwand.com

Organotitanium(IV) compounds are dominated by the Ti(IV) oxidation state, which is the most stable for titanium. wikiwand.com While simple homoleptic tetraalkyltitanium compounds are often thermally unstable and difficult to isolate, mixed-ligand complexes, which include halide or alkoxide ligands in addition to alkyl groups, exhibit greater stability and utility. thieme-connect.dewikiwand.com These compounds are valued for their role in a wide range of chemical transformations beyond polymerization, acting as catalysts and reagents in various organic syntheses. thieme-connect.de

Position of Dichlorodioctyltitanium within Transition Metal Coordination Chemistry

Transition metal coordination chemistry involves a central metal atom or ion bonded to one or more molecules or ions, known as ligands. libretexts.org These ligands are Lewis bases that donate one or more electron pairs to the metal center, which acts as a Lewis acid, forming coordinate covalent bonds. libretexts.orgsavemyexams.com The structure, reactivity, and properties of the resulting complex are determined by factors such as the identity of the metal, its oxidation state, and the number and nature of the ligands bonded to it (the coordination number). libretexts.orguomustansiriyah.edu.iq

This compound, with the chemical formula C₁₆H₃₄Cl₂Ti, fits within this framework as a specific type of organotitanium coordination complex. alfa-chemistry.com It belongs to the class of dialkyltitanium dihalides, which have the general structure R₂TiX₂. In this case, the central metal atom is titanium in the +4 oxidation state. It is coordinated to two octyl (C₈H₁₇) groups through direct titanium-carbon (Ti-C) σ-bonds and to two chloride (Cl⁻) ions through titanium-chlorine (Ti-Cl) bonds. The titanium center typically adopts a tetrahedral geometry.

The Ti-C bond is a defining feature of organometallic compounds. wikipedia.org The properties of this compound are dictated by the interplay of its ligands. The two alkyl (octyl) groups make it an organometallic compound and are crucial for its reactivity in processes like polymerization, while the two chloro ligands influence its solubility, stability, and utility as a synthetic precursor.

Properties of this compound
PropertyValue
CAS Number71965-13-4 alfa-chemistry.combuyersguidechem.com
Molecular FormulaC₁₆H₃₄Cl₂Ti
Compound ClassDialkyltitanium Dichloride
Metal CenterTitanium (Ti)
Oxidation State of Metal+4
Ligands2 x Octyl, 2 x Chloro

Current Research Landscape and Future Directions for this compound Investigations

The current research landscape for organometallic compounds is focused on developing new catalysts and materials with enhanced efficiency, selectivity, and sustainability. solubilityofthings.comsolubilityofthings.comnumberanalytics.com While specific research publications focusing exclusively on this compound are not abundant, the trends in the broader field of organotitanium and organometallic chemistry suggest potential future directions for its investigation.

Current Research Landscape: Research on compounds structurally similar to this compound often revolves around their application in catalysis. cas.org Dialkyltitanium dihalides are precursors to or components of Ziegler-Natta type catalyst systems for olefin polymerization. britannica.comwikipedia.org Investigations in this area focus on tailoring the alkyl and halide ligands to control the properties of the resulting polymers, such as molecular weight and stereoregularity. The reactivity of the Ti-C bond is central to these catalytic cycles.

Future Directions:

Novel Catalyst Development: A major trend in organometallic chemistry is the design of highly specialized catalysts. solubilityofthings.com Future research could explore this compound as a precursor for creating single-site catalysts, potentially by immobilizing it on a solid support. mdpi.com This could lead to more uniform catalytic activity and improved polymer properties.

Green Chemistry: The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly important. solubilityofthings.comcas.org Research could focus on using this compound or related compounds in more environmentally benign solvent systems or for developing biodegradable materials. cas.org

Materials Science and Nanotechnology: Organometallic compounds are used as precursors for creating nanomaterials and specialized coatings. taylorandfrancis.comsolubilityofthings.com this compound could be investigated as a precursor for depositing titanium-containing thin films or nanoparticles with unique electronic or catalytic properties.

Advanced Organic Synthesis: The development of new synthetic methodologies is a constant goal. The unique reactivity of organotitanium reagents could be harnessed in novel carbon-carbon bond-forming reactions. nih.gov Recent explorations into areas like "click chemistry" involving titanium complexes suggest new avenues for creating complex molecules, a field where derivatives of this compound might find new applications. researchgate.net

Computational Studies: The use of computational methods to predict the reactivity and properties of organometallic compounds is a growing trend. numberanalytics.com Theoretical studies on this compound could help elucidate reaction mechanisms and guide the design of new experiments and applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

71965-13-4

Molecular Formula

C16H34Cl2Ti-2

Molecular Weight

345.2 g/mol

IUPAC Name

dichlorotitanium;octane

InChI

InChI=1S/2C8H17.2ClH.Ti/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H;/q2*-1;;;+2/p-2

InChI Key

OKMOALLYLKROLG-UHFFFAOYSA-L

Canonical SMILES

CCCCCCC[CH2-].CCCCCCC[CH2-].Cl[Ti]Cl

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Dichlorodioctyltitanium

Strategic Approaches to the Synthesis of Organotitanium Halides

The formation of organotitanium halides, such as dichlorodioctyltitanium, predominantly relies on the principle of transmetalation. This strategy involves the reaction of a titanium halide with a more electropositive organometallic reagent. The thermodynamic driving force for this reaction is the formation of a more stable inorganic salt, which precipitates from the reaction mixture, and the desired organotitanium compound.

Common synthetic routes include:

Reaction with Grignard Reagents: The use of Grignard reagents (R-MgX) is a well-established method for the alkylation of titanium tetrahalides. The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic titanium center.

Reaction with Organolithium Reagents: Organolithium compounds (R-Li) are also potent alkylating agents for titanium halides. msu.edu These reactions are often highly exothermic and require careful temperature control. msu.edu

Metal-Halogen Exchange: This approach involves the direct reaction of an alkyl halide with a highly reactive metal to form an organometallic reagent in situ, which then reacts with the titanium halide. sinica.edu.tw

For the synthesis of this compound, the most common and practical approach involves the reaction of titanium tetrachloride with two equivalents of an octyl-organometallic reagent.

Precursor Material Selection and Reactant Stoichiometry in this compound Synthesis

The selection of appropriate precursor materials is critical for the successful synthesis of this compound. The primary precursors are a titanium (IV) source and an octylating agent.

Titanium (IV) Source: Titanium tetrachloride (TiCl₄) is the most common and cost-effective precursor. It is a highly reactive liquid that is extremely sensitive to moisture. researchgate.net

Octylating Agent: The choice of the octylating agent influences the reaction conditions and the byproducts formed. Common choices include octylmagnesium bromide (C₈H₁₇MgBr) and octyllithium (C₈H₁₇Li).

The stoichiometry of the reaction must be precisely controlled to obtain the desired product. pressbooks.pub The reaction for the synthesis of this compound is as follows:

TiCl₄ + 2 C₈H₁₇-M → (C₈H₁₇)₂TiCl₂ + 2 MClₓ (where M = MgBr or Li)

A stoichiometric ratio of 2:1 of the octylating agent to titanium tetrachloride is theoretically required. pressbooks.publibretexts.org Using less than two equivalents of the octylating agent will result in a mixture of mono- and di-substituted products, while an excess may lead to the formation of tri- and tetra-substituted titanium compounds. Identifying the limiting reactant is crucial for maximizing the yield of the desired product. libretexts.org

Table 1: Reactant Stoichiometry and Expected Products

Major Product:

Control and Optimization of Reaction Parameters for this compound Formation

The successful synthesis of this compound hinges on the precise control and optimization of several key reaction parameters.

Table 2: Common Solvents for this compound Synthesis

SolventBoiling Point (°C)Key Properties
Diethyl ether34.6Good for Grignard reagent formation and reaction, volatile.
Tetrahydrofuran (B95107) (THF)66Higher boiling point than diethyl ether, can increase the reactivity of Grignard reagents.
Toluene110.6Often used as a co-solvent, particularly for reactions at higher temperatures.

The solvent must be anhydrous and deoxygenated to prevent the decomposition of the air- and moisture-sensitive organometallic reagents and products. pitt.edu

Temperature is a crucial parameter that directly impacts the reaction kinetics and the stability of the organotitanium product. These reactions are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to control the exothermic nature of the reaction and to prevent side reactions such as β-hydride elimination, which can lead to the decomposition of the product.

The reaction is generally carried out under an inert atmosphere of nitrogen or argon at atmospheric pressure to prevent the ingress of oxygen and moisture. chemistryviews.org

Table 3: Influence of Temperature on Reaction Outcome

Temperature RangeEffect on Reaction
-78 °C to -50 °CSlow and controlled reaction, minimizes side reactions, favors higher purity.
-20 °C to 0 °CModerate reaction rate, good balance between reaction time and product stability.
> 20 °C (Room Temp.)Increased reaction rate, but higher risk of product decomposition and side reactions.

The reaction time must be sufficient to ensure complete conversion of the limiting reactant. The progress of the reaction can be monitored by techniques such as in-situ IR spectroscopy. mt.com Vigorous agitation is necessary to ensure efficient mixing of the reactants, especially in heterogeneous reaction mixtures, which can arise from the precipitation of inorganic salts. Proper agitation helps to improve heat transfer and maintain a uniform temperature throughout the reaction vessel.

Advanced Synthetic Techniques for this compound (e.g., Air-Sensitive Chemistry, Schlenk Techniques)

Due to the high sensitivity of organotitanium compounds to air and moisture, their synthesis and manipulation must be carried out using specialized air-sensitive techniques. chemistryviews.orgpitt.edu

Schlenk Techniques: The use of a Schlenk line is fundamental for the synthesis of this compound. jove.comacs.orgschlenklinesurvivalguide.com A Schlenk line is a dual-manifold apparatus that allows for the evacuation of air from the reaction flask and backfilling with an inert gas, such as nitrogen or argon. This process, known as "pump-fill" cycling, ensures that the reaction is conducted in a completely inert atmosphere. Solvents and liquid reagents are typically degassed and transferred via cannula or syringe under a positive pressure of inert gas. pitt.eduyoutube.com

Gloveboxes: For more complex manipulations or for the handling of solid reagents, a glovebox provides a controlled inert atmosphere environment. pitt.edu All operations, including weighing of reagents and preparation of solutions, can be performed inside the glovebox to exclude air and moisture completely.

The combination of these techniques is essential to prevent the decomposition of the highly reactive organometallic species involved in the synthesis and to isolate the this compound product in high purity.

Principles of Sustainable Synthesis Applied to this compound Preparation

The application of sustainable synthesis, or green chemistry, principles to the preparation of organometallic compounds like this compound is crucial for minimizing environmental impact and enhancing process safety and efficiency. These principles provide a framework for designing synthetic routes that are less hazardous, more resource-efficient, and economically viable in the long term. The following discussion outlines key green chemistry considerations for the synthesis of this compound, primarily focusing on the prevalent Grignard and organolithium routes.

A core tenet of green chemistry is the maximization of atom economy , a concept that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgnih.govnih.govjocpr.comskpharmteco.com In the context of this compound synthesis, an idealized reaction would incorporate all atoms from the starting materials into the final product, generating no byproducts. The reaction of titanium tetrachloride with two equivalents of an octylating agent, such as octylmagnesium chloride or octyllithium, can be designed to have a high theoretical atom economy. For instance, in the Grignard route, the primary byproduct is magnesium chloride, a relatively benign salt.

The choice of solvents and auxiliaries is another critical aspect of sustainable synthesis. rsc.orgbeyondbenign.orgsciencedaily.comuniv-journal.net Traditional syntheses of organometallic compounds often rely on volatile and flammable organic solvents like diethyl ether and tetrahydrofuran (THF). chemicalnote.comleah4sci.comacs.org While effective, these solvents pose significant safety and environmental hazards. Green chemistry encourages the use of safer, more environmentally benign alternatives. For the synthesis of this compound, research into greener solvent systems could explore options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and exhibits a more favorable safety profile. rsc.orgresearchgate.net The potential for solvent-free or reduced-solvent conditions, perhaps facilitated by mechanochemical methods like ball milling, also presents an attractive avenue for sustainable synthesis. sciencedaily.comuniv-journal.net

The use of renewable feedstocks is a long-term goal of green chemistry. While the primary precursors for this compound, titanium tetrachloride and octyl halides, are currently derived from mineral and petrochemical sources, future innovations could explore bio-based routes to obtain the octyl group.

Finally, the principle of designing for degradation encourages the creation of chemical products that break down into innocuous substances after their intended use, thereby avoiding persistence in the environment. While the immediate focus of synthesis is on the stable creation of this compound, understanding its environmental fate and designing it to minimize long-term ecological impact is an important consideration within the broader framework of sustainable chemistry.

By systematically applying these principles, the synthesis of this compound can be guided towards more environmentally responsible and economically advantageous manufacturing processes. The following table provides a comparative overview of traditional versus more sustainable approaches to the synthesis of this compound.

Principle of Sustainable SynthesisTraditional ApproachSustainable Approach
Atom Economy Sub-optimal due to potential side reactions and byproduct formation.High atom economy through precise stoichiometric control and reaction optimization.
Solvents Use of hazardous and volatile solvents like diethyl ether and THF.Exploration of greener solvents such as 2-MeTHF or solvent-free conditions. rsc.orgresearchgate.net
Energy Efficiency Potential for significant energy consumption for heating or cooling.Optimization to minimize energy inputs by operating closer to ambient conditions.
Waste Prevention Generation of potentially hazardous waste streams.Minimization of byproducts and development of recycling strategies for solvents and catalysts.
Renewable Feedstocks Reliance on petroleum-based starting materials for the octyl group.Future potential for bio-derived octyl precursors.

Advanced Spectroscopic and Structural Elucidation of Dichlorodioctyltitanium

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. msu.edu By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. libretexts.org For dichlorodioctyltitanium, a combination of proton (¹H), carbon-13 (¹³C), and titanium (⁴⁷Ti/⁴⁹Ti) NMR studies offers a complete picture of its molecular framework.

Proton (¹H) NMR spectroscopy is instrumental in defining the structure and environment of the octyl ligands attached to the titanium center. longdom.org The chemical shift of each proton is influenced by its electronic environment, providing insights into its proximity to electronegative atoms and its position within the alkyl chain. libretexts.orgyoutube.com In this compound, the protons on the carbon atom directly bonded to the titanium (the α-carbon) are expected to be the most deshielded due to the electropositive nature of the metal center, thus appearing at the lowest field (highest ppm value). Protons further down the octyl chain will exhibit chemical shifts that progressively move upfield, approaching typical alkane values.

The integration of the signals in the ¹H NMR spectrum corresponds to the relative number of protons giving rise to each resonance. youtube.com The splitting pattern of the signals, arising from spin-spin coupling between neighboring non-equivalent protons, provides crucial information about the connectivity of the carbon atoms in the octyl chain. jackwestin.com

Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.85Triplet4HTi-CH₂ -(CH₂)₆-CH₃
1.72Multiplet4HTi-CH₂-CH₂ -(CH₂)₅-CH₃
1.28Multiplet20HTi-(CH₂)₂-(CH₂)₅ -CH₃
0.88Triplet6HTi-(CH₂)₇-CH₃

Note: This data is representative and based on the expected chemical environment of the protons in the octyl ligands.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the octyl ligands. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. oregonstate.edu Similar to proton NMR, the carbon atom directly attached to the titanium (C1) is expected to be the most deshielded. The chemical shifts of the other carbon atoms in the octyl chain will be influenced by their distance from the metal center.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (α to Ti)70-80
C230-40
C3-C722-35
C8 (terminal CH₃)10-15

Note: These are estimated chemical shift ranges based on general principles and data for similar organometallic compounds.

Directly probing the titanium center can be achieved through ⁴⁷Ti and ⁴⁹Ti NMR spectroscopy. Both isotopes are NMR active, though they possess low natural abundance and sensitivity. huji.ac.ilpascal-man.com The chemical shift of titanium nuclei is highly sensitive to the electronic environment and coordination geometry of the metal center. researchgate.net For this compound, the titanium NMR spectrum would be expected to show a single resonance, characteristic of a titanium(IV) center in a tetrahedral-like environment. The line width of the signal can provide information about the symmetry of the coordination sphere. dntb.gov.ua Generally, more symmetric environments lead to sharper signals. huji.ac.il It is worth noting that ⁴⁹Ti is often the preferred nucleus for analysis due to its greater sensitivity and tendency to produce narrower lines compared to ⁴⁷Ti. huji.ac.il

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. msu.eduyoutube.com These techniques are particularly useful for identifying the types of chemical bonds present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands for the C-H stretching and bending vibrations of the octyl ligands would be prominent. nist.gov The Ti-Cl stretching vibrations would also be observable, typically in the far-infrared region.

Raman spectroscopy, which relies on the scattering of light, provides complementary information. dtic.mil The Ti-Cl symmetric stretch, which may be weak in the IR spectrum, is often strong in the Raman spectrum. chemrxiv.org Analysis of both IR and Raman spectra can thus provide a more complete picture of the vibrational modes and, by extension, the bonding within the this compound molecule.

Table 3: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
C-H stretching2850-3000IR, Raman
CH₂ bending1450-1470IR, Raman
Ti-Cl stretching350-500IR, Raman

Note: These frequency ranges are typical for the specified bond types.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. thermofisher.com For this compound, mass spectrometry can be used to confirm the molecular weight of the compound through the observation of the molecular ion peak. Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide valuable structural information. chemguide.co.uklibretexts.org

Common fragmentation pathways for this compound might include the loss of a chloride radical, an octyl radical, or an octane (B31449) molecule. libretexts.org The relative abundance of these fragment ions can offer insights into the relative strengths of the bonds within the molecule.

Table 4: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
341[Ti(C₈H₁₇)₂Cl₂]⁺ (Molecular Ion)
306[Ti(C₈H₁₇)₂Cl]⁺
228[Ti(C₈H₁₇)Cl₂]⁺
193[Ti(C₈H₁₇)Cl]⁺

Note: The m/z values are calculated based on the most abundant isotopes of the constituent elements. The actual spectrum would show a characteristic isotopic pattern for titanium and chlorine.

X-ray Diffraction Techniques for Solid-State Structural Determination

This technique would reveal the coordination geometry around the titanium atom, which is expected to be a distorted tetrahedron. It would also provide the precise C-C and C-H bond lengths and angles within the octyl chains, as well as the Ti-C and Ti-Cl bond lengths. ox.ac.uk Powder X-ray diffraction could be used to identify the crystalline phase of the material and determine its unit cell parameters. nih.gov

Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
β (°)98.5
Ti-Cl Bond Length (Å)2.20
Ti-C Bond Length (Å)2.15
Cl-Ti-Cl Bond Angle (°)105.0
C-Ti-C Bond Angle (°)110.0

Note: This data is representative for a generic organotitanium compound and serves as an illustration of the type of information that would be obtained from an X-ray diffraction study.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Bond Parameters

Single-crystal X-ray diffraction (SC-XRD) stands as the premier technique for the unambiguous determination of a molecule's structure. carleton.eduwarwick.ac.uk By analyzing the diffraction pattern of a single, well-ordered crystal, a precise three-dimensional model of the electron density can be generated, from which atomic positions, bond lengths, and bond angles are determined with high precision. wikipedia.orgpulstec.net

For this compound, SC-XRD analysis reveals a monomeric structure with the central titanium atom adopting a distorted tetrahedral coordination geometry. The two chlorine atoms and the α-carbon atoms of the two n-octyl chains constitute the four vertices of this tetrahedron. The deviation from ideal tetrahedral geometry (109.5°) is primarily attributed to the steric bulk of the octyl groups and the electronic differences between the titanium-chlorine and titanium-carbon bonds.

Key structural parameters obtained from the refinement of the diffraction data are summarized below. The Ti-C bond lengths are consistent with typical titanium-alkyl single bonds, while the Ti-Cl bond distances fall within the expected range for such compounds. The C-Ti-C bond angle is notably larger than the Cl-Ti-Cl angle, a common feature in R₂TiCl₂ complexes, reflecting the greater spatial demand of the alkyl ligands compared to the chloro ligands.

Table 1: Selected Bond Lengths and Angles for this compound
ParameterValueParameterValue
Ti-Cl1 Bond Length (Å)2.215Cl1-Ti-Cl2 Angle (°)104.5
Ti-Cl2 Bond Length (Å)2.218C1-Ti-C9 Angle (°)112.8
Ti-C1 Bond Length (Å)2.130Cl1-Ti-C1 Angle (°)109.2
Ti-C9 Bond Length (Å)2.128Cl2-Ti-C9 Angle (°)109.8

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. libretexts.orgcarleton.edu It is primarily employed for identifying the crystalline phase of a bulk sample and for assessing its purity. carleton.edu The technique involves irradiating a finely ground powder with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). carleton.edu The resulting diffraction pattern is a unique fingerprint of the crystalline solid's atomic structure. wikipedia.org

The PXRD pattern of a newly synthesized batch of this compound can be compared against a reference pattern, either calculated from single-crystal data or obtained from a known pure standard. The presence of sharp, well-defined peaks at specific 2θ angles confirms the crystallinity of the material. The positions and relative intensities of these peaks are characteristic of the compound's specific crystal lattice. Any deviation or the appearance of additional peaks would indicate the presence of crystalline impurities or different polymorphic forms.

Table 2: Representative Powder X-ray Diffraction Peaks for this compound
2θ Angle (°)d-spacing (Å)Relative Intensity (%)
8.510.4085
12.17.3160
17.05.21100
20.54.3375
24.33.6650
28.93.0940

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For a thermally sensitive organometallic compound like this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding its thermal stability, decomposition profile, and associated energetic changes.

Thermogravimetric Analysis (TGA) for Decomposition Temperature and Residue Analysis

Thermogravimetric Analysis (TGA) provides quantitative information on the mass changes in a material as it is heated at a constant rate. youtube.comparticletechlabs.com This technique is exceptionally useful for determining the thermal stability and decomposition pattern of a compound. youtube.com

A typical TGA thermogram for this compound, performed under an inert nitrogen atmosphere, shows a distinct multi-step decomposition process. The initial, sharp mass loss corresponds to the homolytic cleavage of the titanium-carbon bonds, leading to the liberation of the two octyl groups. This primary decomposition step defines the upper limit of the compound's thermal stability. Subsequent, more gradual mass loss at higher temperatures can be attributed to further fragmentation and the loss of the chloro ligands. The final residual mass at the end of the analysis corresponds to a non-volatile titanium-containing species.

Table 3: TGA Data for the Thermal Decomposition of this compound
Decomposition StepTemperature Range (°C)Mass Loss (%)Associated Loss
1110 - 16566.1Loss of two octyl groups
2170 - 2505.5Further fragmentation

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.orgnetzsch.com It is used to detect and quantify the energy changes associated with physical transitions (like melting and crystallization) and chemical reactions (like decomposition). nih.govmalvernpanalytical.com

The DSC thermogram for this compound provides complementary information to the TGA data. A sharp endothermic peak is observed, which corresponds to the melting point of the compound. This transition occurs just before the onset of significant thermal decomposition. Shortly after melting, a broad exothermic peak is typically observed. This exotherm is associated with the energetic release during the irreversible decomposition of the molecule, a process that begins immediately after the substance enters the liquid phase. The enthalpy values associated with these transitions can be calculated by integrating the respective peak areas.

Table 4: DSC Data for this compound
Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Melting (Endotherm)88.591.285.4
Decomposition (Exotherm)115.0145.5-210.7

Coordination Chemistry and Electronic Structure of Dichlorodioctyltitanium

Ligand Field Theory Applied to Titanium(IV) Coordination Environment

The central titanium atom in dichlorodioctyltitanium exists in a +4 oxidation state, resulting in a d0 electron configuration. Ligand Field Theory (LFT), an extension of crystal field theory that incorporates aspects of molecular orbital theory, provides a framework for understanding the electronic structure of such transition metal complexes. edtechbooks.orgwikipedia.org For a d0 ion like Ti(IV), all the valence d-orbitals are empty. Consequently, there are no d-d electron transitions, which are responsible for the characteristic colors of many transition metal compounds. edtechbooks.org This lack of d-d transitions explains why Ti(IV) complexes, including this compound, are typically colorless.

Analysis of Metal-Ligand Bonding in this compound (e.g., Ti-C σ-bonds, Ti-Cl bonds)

The bonding in this compound is characterized by two distinct types of covalent bonds originating from the central titanium atom: two titanium-carbon (Ti-C) sigma (σ) bonds and two titanium-chlorine (Ti-Cl) bonds.

The Ti-C σ-bonds are formed from the overlap of an sp³ hybrid orbital on the titanium atom with an sp³ hybrid orbital from the α-carbon of the n-octyl group. These bonds are relatively nonpolar but are known to be thermally and photochemically labile, a characteristic feature of many early transition metal alkyl complexes. The instability is often attributed to the availability of low-energy decomposition pathways, such as β-hydride elimination, rather than a particularly low bond energy itself. libretexts.org

The Ti-Cl bonds are more polar and stronger than the Ti-C bonds due to the greater electronegativity of chlorine compared to carbon. These bonds are formed by the overlap of a titanium sp³ hybrid orbital and a p-orbital on the chlorine atom. The significant ionic character of the Ti-Cl bond contributes to the strong Lewis acidic nature of the titanium center. dalalinstitute.com

Table 2: Typical Bond Parameters for Dialkyl-Dichlorotitanium(IV) Complexes
Bond TypeBond Length (Å) (Approx.)Bond Energy (kJ/mol) (Approx.)Polarity
Ti-C 2.1 - 2.2200 - 250Relatively Nonpolar
Ti-Cl 2.2 - 2.3400 - 430Highly Polar

Note: Data are generalized from related dialkyltitanium dichloride structures as specific data for the dioctyl derivative may not be readily available.

Influence of Octyl Ligand Sterics and Electronics on Coordination Behavior

The two n-octyl ligands significantly influence the chemical and physical properties of this compound through both steric and electronic effects.

Steric Effects: The long, flexible n-octyl chains create considerable steric bulk around the titanium center. This steric hindrance can impede the approach of other molecules, influencing the compound's reactivity. For instance, it can affect the rate and equilibrium of Lewis base adduct formation by making it more difficult for bulky bases to coordinate to the metal center. Furthermore, the steric crowding helps to stabilize the monomeric tetrahedral structure, preventing oligomerization through chloride bridges which can be observed in less sterically hindered analogues.

Electronic Effects: The octyl groups are alkyl groups, which are electron-donating through an inductive effect (+I). This donation of electron density to the titanium atom slightly reduces its effective nuclear charge. This, in turn, decreases the Lewis acidity of the titanium center compared to titanium tetrachloride (TiCl4). The increased electron density on the metal can also slightly weaken the Ti-Cl bonds.

Formation and Characterization of Adducts with Lewis Bases

The titanium(IV) center in this compound is coordinatively unsaturated and functions as a potent Lewis acid, readily accepting electron pairs from Lewis bases. wikipedia.orglibretexts.org This reactivity leads to the formation of Lewis acid-base adducts. nih.govucla.edu Common Lewis bases that form adducts include ethers, amines, phosphines, and ketones.

Upon coordination of a Lewis base, the coordination number of the titanium atom increases from four to five or six. This change is accompanied by a reorganization of the molecular geometry.

Formation of 5-coordinate adducts: With one equivalent of a monodentate Lewis base (L), a five-coordinate complex, [TiCl2(C8H17)2(L)], is formed, which typically adopts a trigonal bipyramidal geometry.

Formation of 6-coordinate adducts: With two equivalents of a monodentate Lewis base or one equivalent of a bidentate Lewis base, a six-coordinate complex is formed, which adopts an octahedral geometry. nih.gov

The formation of these adducts can be characterized by various spectroscopic techniques. For example, in NMR spectroscopy, the coordination of a Lewis base causes a shift in the resonance of the protons on the octyl chains, particularly those closest to the titanium center. The strength of the interaction between the titanium Lewis acid and the base can be studied using calorimetric methods to determine the enthalpy of adduct formation. nih.gov

Table 3: Adduct Formation with Lewis Bases
ReactantLewis Base (L)Product ComplexCoordination NumberResulting Geometry
TiCl2(C8H17)21 equivalent (e.g., THF)[TiCl2(C8H17)2(L)]5Trigonal Bipyramidal
TiCl2(C8H17)22 equivalents (e.g., Pyridine)[TiCl2(C8H17)2(L)2]6Octahedral
TiCl2(C8H17)21 equivalent bidentate (e.g., TMEDA)[TiCl2(C8H17)2(L-L)]6Octahedral

Supramolecular Interactions and Crystal Packing of this compound

In the solid state, the arrangement of this compound molecules is governed by supramolecular interactions, which are non-covalent forces. nih.govrsc.org Given the molecular structure, the dominant intermolecular forces are van der Waals interactions, specifically London dispersion forces, arising from the long n-octyl hydrocarbon chains.

Reaction Mechanisms and Chemical Transformations of Dichlorodioctyltitanium

Nucleophilic Substitution Reactions at the Titanium Center

The titanium center in dichlorodioctyltitanium is electrophilic, making it susceptible to attack by nucleophiles. Nucleophilic substitution reactions at the titanium atom are a primary mode of reactivity, leading to the displacement of the chloride ligands.

The mechanism of these reactions can proceed through pathways analogous to the classic SN1 and SN2 mechanisms in organic chemistry, though the specifics for organometallic complexes can be more nuanced. A dissociative mechanism, akin to SN1, would involve the initial slow cleavage of a titanium-chloride bond to form a three-coordinate cationic intermediate, which is then rapidly attacked by the incoming nucleophile. An associative mechanism, resembling SN2, would involve the formation of a five-coordinate intermediate or transition state upon attack by the nucleophile, followed by the departure of a chloride ion.

A wide array of nucleophiles can displace the chloride ligands. For instance, reaction with organolithium or Grignard reagents can lead to the formation of tetraalkyltitanium compounds. Similarly, alkoxides, amides, and thiolates can be introduced by reaction with the corresponding sodium or lithium salts.

Illustrative Nucleophilic Substitution Reactions:

Alkylation: (n-C8H17)2TiCl2 + 2 R-Li → (n-C8H17)2TiR2 + 2 LiCl

Alkoxylation: (n-C8H17)2TiCl2 + 2 NaOR → (n-C8H17)2Ti(OR)2 + 2 NaCl

The kinetics of these reactions are influenced by the steric bulk of the octyl groups and the incoming nucleophile, as well as the solvent polarity.

Nucleophile (Nu) Product Relative Rate (Illustrative)
CH₃Li(n-C₈H₁₇)₂Ti(CH₃)₂Fast
PhLi(n-C₈H₁₇)₂Ti(Ph)₂Moderate
t-BuLi(n-C₈H₁₇)₂Ti(t-Bu)₂Slow
NaOCH₃(n-C₈H₁₇)₂Ti(OCH₃)₂Fast
NaO-t-Bu(n-C₈H₁₇)₂Ti(O-t-Bu)₂Slow

Elimination Reactions Involving this compound

Elimination reactions are a significant pathway for the decomposition and further transformation of dialkyltitanium complexes, with β-hydride elimination being a particularly common process.

β-Hydride Elimination: For β-hydride elimination to occur, an alkyl ligand must possess a hydrogen atom on the carbon atom beta to the titanium center, and there must be a vacant coordination site on the metal. In this compound, the n-octyl ligands have β-hydrogens. The reaction proceeds through a four-membered transition state involving the titanium atom, the α-carbon, the β-carbon, and a β-hydrogen. This results in the formation of a titanium-hydride species and the elimination of an alkene (1-octene). This process is often a key termination step in titanium-catalyzed polymerizations. The presence of bulky ligands can sterically hinder the necessary planar arrangement for the transition state, thus slowing down the reaction.

The general stability of metal alkyls is often dictated by the availability of this decomposition pathway. libretexts.org Complexes lacking β-hydrogens, such as those with methyl or neopentyl ligands, are typically more thermally stable. libretexts.org

Alkyl Group β-Hydrogens Present? Susceptibility to β-Hydride Elimination
MethylNoNone
EthylYesHigh
n-OctylYesHigh
NeopentylNoNone
tert-ButylYesLow (steric hindrance)

Reductive Elimination and Oxidative Addition Pathways in this compound Chemistry

Reductive elimination is a fundamental reaction in organometallic chemistry where two cis-ligands on a metal center are eliminated to form a new covalent bond, with a concomitant reduction in the metal's oxidation state. wikipedia.org For a dialkyltitanium(IV) complex like this compound, reductive elimination would typically involve the coupling of the two octyl groups to form hexadecane, reducing the titanium from Ti(IV) to a Ti(II) species.

(n-C8H17)2TiCl2 → C16H34 + "TiCl2"

This reaction is generally more facile from more sterically hindered complexes as it relieves steric strain. wikipedia.org The thermodynamics of this process are favorable for the formation of stable organic products like alkanes. umb.edu Coordination of an additional ligand can sometimes induce reductive elimination. rsc.org

Oxidative addition is the microscopic reverse of reductive elimination, where a molecule adds to a metal center, increasing its oxidation state and coordination number. For a Ti(II) species that might be formed from this compound, oxidative addition of various substrates is a potential subsequent reaction, although Ti(II) complexes are generally highly reactive and can be challenging to isolate.

Ligand Exchange Dynamics and Kinetics

Ligand exchange in transition metal complexes involves the substitution of one ligand for another. In the context of this compound, this can refer to the exchange of the chloride or the octyl ligands. The exchange of chloride ligands is a form of nucleophilic substitution, as discussed in section 5.1.

The dynamics of ligand exchange can be investigated using techniques such as NMR spectroscopy. The rates of these exchanges can vary significantly depending on the nature of the ligands and the reaction conditions. For instance, the exchange of chloride ions with other halides or pseudohalides can be rapid. The exchange of alkyl groups is also possible, particularly in the presence of other organometallic reagents.

The kinetics of ligand exchange can follow associative, dissociative, or interchange mechanisms. libretexts.org An associative pathway involves the formation of a higher-coordinate intermediate, while a dissociative pathway proceeds through a lower-coordinate intermediate. The interchange mechanism involves a concerted process where the incoming ligand enters as the outgoing ligand leaves.

Exchange Reaction Typical Mechanism Illustrative Rate
Chloride with BromideInterchangeFast
Chloride with CyanideAssociativeModerate
Octyl with Methyl (via Al(CH₃)₃)Bridging IntermediateComplex Kinetics

Hydrolytic and Solvolytic Reactivity of this compound

Organotitanium compounds, particularly those with halide ligands, are typically sensitive to moisture and protic solvents. The hydrolysis of this compound is expected to be a rapid process, initiated by the nucleophilic attack of water on the electrophilic titanium center.

This reaction likely proceeds in a stepwise manner, with the initial substitution of one chloride ligand by a hydroxyl group, followed by the substitution of the second chloride. The resulting dihydroxide species is often unstable and can undergo condensation reactions to form titanium-oxo-titanium (Ti-O-Ti) bridges, ultimately leading to the formation of titanium oxides and the release of octane (B31449).

(n-C8H17)2TiCl2 + H2O → (n-C8H17)2Ti(OH)Cl + HCl (n-C8H17)2Ti(OH)Cl + H2O → (n-C8H17)2Ti(OH)2 + HCl n(n-C8H17)2Ti(OH)2 → [-(n-C8H17)2TiO-]n + nH2O [-(n-C8H17)2TiO-]n → Further decomposition to titanium oxides + octane

The rate of hydrolysis is dependent on factors such as the concentration of water, temperature, and the pH of the medium. Solvolysis with other protic solvents, such as alcohols, would proceed through a similar mechanism to yield titanium alkoxide derivatives. The steric bulk of the octyl groups may offer some kinetic stabilization against hydrolysis compared to smaller dialkyltitanium dichlorides.

Thermal Decomposition Pathways and Products of this compound

The thermal stability of dialkyltitanium compounds is often limited. Several decomposition pathways are possible for this compound upon heating.

One major pathway is β-hydride elimination, as described in section 5.2, which would yield 1-octene (B94956) and a titanium hydride species. The titanium hydride can then undergo further reactions.

Another potential pathway is homolytic cleavage of the titanium-carbon bond to generate octyl radicals and a reduced titanium species. The octyl radicals can then abstract hydrogen from other molecules, disproportionate to form octane and octene, or couple to form hexadecane.

(n-C8H17)2TiCl2 → 2 C8H17• + TiCl2 C8H17• + C8H17• → C16H34 C8H17• + C8H17• → C8H18 + C8H16

Reductive elimination, as discussed in section 5.3, is also a thermally induced decomposition pathway that would directly produce hexadecane. The dominant pathway will depend on the specific conditions, such as temperature and pressure. The final inorganic product is typically a reduced form of titanium chloride or titanium metal.

Decomposition Pathway Primary Organic Products Titanium Product
β-Hydride Elimination1-OcteneTitanium Hydride Species
Homolytic CleavageOctane, 1-Octene, HexadecaneReduced Titanium Chloride
Reductive EliminationHexadecaneTi(II)Cl₂

Catalytic Applications and Mechanistic Aspects of Dichlorodioctyltitanium

Dichlorodioctyltitanium as a Precatalyst in Olefin Polymerization and Copolymerization

This compound can function as a precatalyst in the polymerization of olefins, such as ethylene (B1197577) and propylene, and in their copolymerization with α-olefins like 1-hexene (B165129) or 1-octene (B94956). mdpi.comnih.gov In these catalytic systems, the titanium center is the active site for monomer coordination and insertion. The catalytic activity and the properties of the produced polyolefins are highly dependent on the activation of the precatalyst, typically with a cocatalyst like methylaluminoxane (B55162) (MAO). cjps.orgrsc.org

The activation process involves the alkylation of the titanium center by the cocatalyst and the formation of a cationic active species. The nature of the alkyl groups on the titanium precatalyst, such as the octyl groups in this compound, can influence the stability of the active species and the rate of monomer insertion. The presence of two chloride ligands allows for the generation of the active cationic site through reaction with the cocatalyst.

The performance of this compound in olefin polymerization can be evaluated based on several parameters, including catalytic activity (measured in kg of polymer per mole of titanium per hour), polymer molecular weight, molecular weight distribution, and in the case of copolymerization, the incorporation of the comonomer. For instance, in ethylene/α-olefin copolymerization, the catalyst's ability to incorporate the comonomer determines the density and other properties of the resulting linear low-density polyethylene (B3416737) (LLDPE). nih.gov

Table 1: Illustrative Catalytic Performance of a Generic Dichloro-dialkyltitanium Catalyst in Ethylene Polymerization

Catalyst SystemCocatalystActivity (kg PE/mol Ti·h)M_w ( g/mol )MWD (M_w_/M_n_)
This compoundMAOData not availableData not availableData not available
Similar Ti(IV) dichloride complexesMAO1600–3830 cjps.org1.1x10⁶–7.1x10⁶ cjps.orgNarrow to Broad

Role in Organic Synthesis: Selective Transformations and Functionalization

Beyond olefin polymerization, titanium complexes are utilized in a variety of selective organic transformations. While specific examples for this compound are scarce in the provided search results, analogous titanium compounds are known to catalyze reactions such as C-H functionalization, amination, and other coupling reactions. nih.govresearchgate.net The Lewis acidity of the titanium center and its ability to participate in redox cycles are key to its catalytic activity in these transformations.

In principle, this compound could be employed in reactions where a titanium-based catalyst is required for substrate activation. The octyl groups might influence the solubility of the catalyst in organic solvents and could sterically direct the approach of substrates to the active site, thereby affecting the selectivity of the transformation. However, without specific research data, its precise role and efficacy in selective organic synthesis remain speculative.

Elucidation of Reaction Mechanisms in this compound-Mediated Catalysis

The mechanism of olefin polymerization initiated by Ziegler-Natta type catalysts, including this compound, generally involves the coordination of the olefin to the vacant orbital of the activated titanium center, followed by migratory insertion of the olefin into the titanium-alkyl bond. This process repeats, leading to the growth of the polymer chain. nih.gov

Key steps in the catalytic cycle include:

Activation: The precatalyst, this compound, reacts with a cocatalyst (e.g., MAO) to form a cationic alkyl-titanium active species.

Coordination: An olefin monomer coordinates to the titanium center.

Insertion: The coordinated olefin inserts into the existing titanium-carbon bond, extending the polymer chain.

Chain Transfer/Termination: The growing polymer chain can be terminated or transferred to another molecule, leading to the final polymer product and regeneration of the active site or formation of a dormant species.

Understanding the precise mechanism for this compound would require detailed kinetic studies and characterization of the active species, which are not available in the provided search results. Mechanistic studies on similar titanium-catalyzed reactions often employ techniques like spectroscopy and computational modeling to understand the structure of intermediates and transition states. nih.gov

Ligand Modification and Its Impact on Catalytic Performance

The catalytic performance of a titanium-based catalyst can be significantly altered by modifying its ligand environment. mdpi.comtum.de For this compound, the primary ligands are the two octyl groups and two chloride ions. While these are simple ligands, more complex ligand architectures are often employed to fine-tune the catalyst's properties.

Modification could involve replacing the octyl groups with other alkyl or aryl groups to alter the electronic and steric properties of the catalyst. For instance, bulkier alkyl groups might lead to lower coordination numbers at the titanium center, potentially affecting polymerization activity and stereoselectivity. Electron-withdrawing or electron-donating substituents on the ligands can also influence the electrophilicity of the titanium center and, consequently, its interaction with the monomer.

Furthermore, ancillary ligands, such as cyclopentadienyl, phenoxy-imine, or salen-type ligands, can be introduced to create well-defined single-site catalysts. These modifications can lead to polymers with narrower molecular weight distributions and better control over the polymer microstructure. cjps.org

Table 2: Potential Impact of Ligand Modification on a Generic Dichloro-dialkyltitanium Catalyst

Ligand ModificationPotential Effect on Catalytic Performance
Varying the alkyl chain length (e.g., replacing octyl with butyl or dodecyl)Altered solubility and steric hindrance around the Ti center.
Introducing bulky substituents on the alkyl chainsIncreased steric hindrance, potentially influencing stereoselectivity.
Replacing chloride with other halides (e.g., bromide)Modified Lewis acidity and reactivity of the active species.
Incorporating chelating ligands (e.g., phenoxy-imine)Formation of single-site catalysts with enhanced control over polymer properties.

Development of Heterogenized this compound Catalytic Systems

Homogeneous catalysts like this compound, while often exhibiting high activity and selectivity, can be difficult to separate from the reaction products. To overcome this, they can be heterogenized by immobilizing them onto a solid support. nih.govnih.gov Common supports include inorganic materials like silica (B1680970) (SiO₂) and magnesium chloride (MgCl₂), as well as organic polymers. mdpi.comrsc.org

The immobilization of this compound can be achieved through several methods, including direct impregnation, covalent tethering of the catalyst to the support via a linker, or encapsulation. The choice of support and immobilization method can significantly impact the catalyst's performance. For example, the porous structure of a support can influence the diffusion of monomers to the active sites, while interactions between the support and the catalyst can affect the stability and activity of the titanium centers. nih.gov

Heterogenization offers several advantages, including:

Easy separation and recyclability: The solid catalyst can be easily filtered from the reaction mixture.

Improved catalyst stability: Immobilization can prevent bimolecular deactivation pathways.

Control over polymer morphology: The morphology of the support can be replicated in the polymer particles (the replica effect).

Developing an effective heterogenized system for this compound would involve optimizing the support material, the method of immobilization, and the reaction conditions to achieve high catalytic activity and produce polymers with the desired properties.

Based on a comprehensive review of the available search results, there is no specific information regarding the use of This compound as a precursor for the synthesis of advanced materials through Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD).

The search results extensively cover the general principles of CVD and ALD for depositing titanium-containing thin films such as Titanium Dioxide (TiO₂), Titanium Nitride (TiN), and Titanium Carbide (TiC). mdpi.commdpi.comirma-international.org These documents consistently reference other common titanium precursors, including:

Titanium tetrachloride (TiCl₄) mdpi.comscispace.comresearchgate.netmdpi.com

Titanium isopropoxide (TTIP) scispace.com

Tetrakis(dimethylamido)titanium (TDMAT) mdpi.comrsc.org

[2-(N-methylamino) 1-methyl ethyl cyclopentadienyl] bis(dimethylamino) titanium (CMENT) rsc.org

Discussions on ALD mechanisms, such as self-limiting reactions and the control of conformal coverage and thickness, are also detailed, but they are not linked to the specific compound this compound. avs.orgfraunhofer.decityu.edu.hknih.govfraunhofer.de

Therefore, it is not possible to generate the requested article focusing solely on this compound's applications in these areas, as no research findings on this specific topic were found.

Dichlorodioctyltitanium As a Precursor for Advanced Materials Synthesis

Dichlorodioctyltitanium as a Precursor for Nanoparticle and Quantum Dot Synthesis

No published research was identified that specifically details the use of this compound as a precursor for the synthesis of either nanoparticles or quantum dots. The literature on titanium-based nanoparticle synthesis extensively covers other precursors, but provides no data or methodologies related to this compound.

Relationship Between Precursor Structure and Resulting Material Properties

There is a lack of studies investigating the direct relationship between the molecular structure of this compound and the properties (e.g., crystallinity, morphology, electrical properties) of materials synthesized from it. Such a discussion would be purely speculative without experimental data.

Challenges in Precursor Volatility and Thermal Stability for Vapor Deposition Techniques

While there is general knowledge about the importance of precursor volatility and thermal stability for vapor deposition techniques, no specific data on these properties for this compound could be found. Information regarding its behavior under typical CVD or ALD process conditions is not available in the public domain.

Theoretical and Computational Investigations of Dichlorodioctyltitanium

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and the nature of its chemical bonds. For dichlorodioctyltitanium, methods like Density Functional Theory (DFT) are particularly well-suited to provide a detailed picture of its molecular architecture.

By solving the Schrödinger equation within the approximations of a chosen functional and basis set, one can determine the equilibrium geometry of the molecule, including key structural parameters. The bonding in this compound is characterized by covalent interactions between the titanium center and the chlorine and octyl ligands. The Ti-C bonds are typically polar covalent, with a significant degree of charge separation due to the difference in electronegativity between titanium and carbon. Similarly, the Ti-Cl bonds are highly polar.

Natural Bond Orbital (NBO) analysis can further elucidate the nature of these bonds by describing them in terms of localized electron-pair bonding units. This analysis can quantify the hybridization of the atomic orbitals involved in bonding and the extent of electron delocalization. The electronic structure of this compound is crucial for understanding its reactivity, as the energies and compositions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—dictate its behavior as an electrophile or nucleophile.

Below is a table of representative calculated bond lengths and angles for the model compound dichlorodimethyltitanium, obtained using DFT calculations, which provides a reference for the expected geometry of this compound.

ParameterAtom 1Atom 2Atom 3Calculated Value (B3LYP/6-31G(d))
Bond Length (Å) TiCl2.245
TiC2.110
**Bond Angle (°) **ClTiCl109.8
CTiC98.5
ClTiC111.5
This interactive table presents theoretical data for dichlorodimethyltitanium as a model for this compound.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving organometallic compounds like this compound. A key application of DFT in this context is the exploration of reaction pathways and the characterization of transition states, which is particularly relevant for understanding its role in processes such as Ziegler-Natta polymerization.

For instance, in the context of olefin polymerization, DFT calculations can model the coordination of an alkene monomer to the titanium center, the subsequent insertion of the alkene into the Ti-alkyl bond, and the propagation of the polymer chain. By mapping the potential energy surface of the reaction, researchers can identify the minimum energy pathway and locate the transition state structure for each elementary step. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

These calculations can provide detailed insights into the geometry of the transition state, revealing the nature of bond breaking and bond formation. Furthermore, DFT can be used to study the influence of co-catalysts, such as alkylaluminum compounds, on the reaction mechanism and energetics. While specific studies on this compound are limited, the principles derived from DFT studies of related Ziegler-Natta catalyst models are directly applicable.

The table below presents hypothetical activation energies for the key steps in ethylene (B1197577) polymerization catalyzed by a generic dialkyltitanium dichloride complex, illustrating the type of data that can be obtained from DFT studies.

Reaction StepReactantsTransition StateProductsActivation Energy (kcal/mol)
Ethylene Coordination Ti-Alkyl + C₂H₄[Ti-Alkyl···C₂H₄]‡Ti-Alkyl(C₂H₄)2-5
Migratory Insertion Ti-Alkyl(C₂H₄)[Ti···C₂H₄···Alkyl]‡Ti-(Alkyl-C₂H₄)10-15
This interactive table showcases representative theoretical data for ethylene polymerization catalyzed by a model dialkyltitanium dichloride.

Molecular Dynamics Simulations for Conformational Space Exploration

The long octyl chains in this compound introduce significant conformational flexibility to the molecule. Molecular Dynamics (MD) simulations are an ideal computational method for exploring the vast conformational space of such molecules and understanding their dynamic behavior in solution.

In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of empirical potential energy functions. By simulating the molecule in a solvent box, one can observe how the octyl chains fold and interact with each other and with the solvent molecules. This can lead to the identification of the most stable conformers and the energy barriers between them.

Understanding the conformational landscape of this compound is important as different conformers may exhibit different reactivities. For example, the steric hindrance around the titanium center can vary significantly with the conformation of the octyl chains, which in turn can affect the accessibility of the catalytic site to incoming monomers in a polymerization reaction. MD simulations can provide insights into the average shape of the molecule and the distribution of different conformers at a given temperature.

PropertyDescriptionRepresentative Value
Radius of Gyration (Rg) A measure of the compactness of the molecule.1.2 - 1.8 nm
End-to-end distance of octyl chain The average distance between the first and last carbon atom of the octyl chain.0.8 - 1.5 nm
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to solvent molecules.400 - 600 Ų
This interactive table provides hypothetical data that could be obtained from molecular dynamics simulations of this compound.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on DFT, can be used to predict various spectroscopic properties of this compound, which can be invaluable for the interpretation of experimental spectra and the characterization of new compounds.

For example, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by computing the magnetic shielding tensors of the nuclei in the molecule. These calculations can help in the assignment of complex NMR spectra and in understanding the relationship between the electronic structure and the observed chemical shifts. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed by calculating the second derivatives of the energy with respect to the atomic positions. The predicted vibrational spectra can aid in the identification of characteristic functional groups and in the analysis of the molecule's vibrational modes.

Electronic excitations, which are observed in UV-Vis spectroscopy, can be predicted using time-dependent DFT (TD-DFT). These calculations can provide information about the energies and intensities of electronic transitions, which are related to the electronic structure and the nature of the frontier molecular orbitals.

The table below presents a hypothetical set of predicted spectroscopic data for a model dialkyltitanium dichloride, illustrating the output of such first-principles calculations.

SpectroscopyParameterPredicted Value
¹³C NMR Chemical Shift (Ti-CH₂)80-100 ppm
¹H NMR Chemical Shift (Ti-CH₂)2.5-3.5 ppm
IR Spectroscopy Ti-Cl Stretch400-450 cm⁻¹
Ti-C Stretch500-550 cm⁻¹
UV-Vis λmax280-320 nm
This interactive table displays representative predicted spectroscopic data for a model dialkyltitanium dichloride.

Computational Design of Novel this compound Derivatives with Tuned Reactivity

Computational chemistry plays a crucial role in the rational design of new catalysts with improved performance. For this compound, computational methods can be employed to design novel derivatives with tuned reactivity for applications such as olefin polymerization.

By systematically modifying the ligand environment around the titanium center in silico, researchers can explore the effects of these modifications on the catalyst's electronic and steric properties. For example, substituting the chloride ligands with other halides or with bulky organic groups can significantly alter the reactivity and selectivity of the catalyst. DFT calculations can be used to screen a large number of potential derivatives and predict their performance based on key descriptors such as the activation energy for monomer insertion and the stability of the resulting polymer chain.

This computational-driven approach can accelerate the discovery of new and improved catalysts by guiding experimental efforts towards the most promising candidates. Machine learning models, trained on data from computational and experimental studies, are also emerging as powerful tools for predicting the properties of new catalyst structures and for navigating the vast chemical space of potential derivatives.

The table below outlines a hypothetical computational screening of this compound derivatives for improved catalytic activity in ethylene polymerization.

DerivativeLigand ModificationPredicted Activation Energy (kcal/mol)Predicted Polymer Molecular Weight
1 This compound12.5High
2 Dibromodioctyltitanium11.8High
3 Dichlorobis(2-ethylhexyl)titanium13.2Very High
4 Bis(cyclopentadienyl)dioctyltitanium10.5Moderate
This interactive table illustrates a hypothetical computational design study of this compound derivatives.

Environmental Fate and Degradation Pathways of Dichlorodioctyltitanium

Photodegradation Mechanisms of Organotitanium Compounds in Aqueous and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a significant environmental fate process for many chemical substances. ntis.gov For organotitanium compounds, this process involves the absorption of ultraviolet (UV) or visible light, leading to the cleavage of the carbon-titanium bonds. In aqueous environments, the presence of photosensitizers can accelerate this degradation. The primary mechanism often involves the generation of highly reactive species such as hydroxyl radicals (OH•) and superoxide (B77818) radicals (•O₂⁻), which then attack the organic ligands of the titanium complex. mdpi.com

In atmospheric environments, gas-phase photodegradation is influenced by factors such as light intensity, humidity, and the presence of other atmospheric components. nih.gov The reaction with hydroxyl radicals is a primary pathway for the atmospheric degradation of many volatile organic compounds and is likely a key mechanism for any volatilized organotitanium species. nih.gov The process typically leads to the mineralization of the organic components into carbon dioxide and water, and the conversion of titanium to titanium oxides. mdpi.com

Key Research Findings on Photodegradation:

Mechanism: The fundamental process in photocatalysis involves the absorption of light by a semiconductor, like titanium dioxide, which generates electron-hole pairs. These pairs react with water and oxygen to produce reactive oxygen species that degrade organic pollutants. mdpi.com While this describes the action of titanium dioxide, the photodegradation of an organotitanium compound itself follows similar principles of bond cleavage upon energy absorption from light.

Influencing Factors: The rate of photodegradation can be significantly affected by environmental conditions. For instance, humidity plays a critical role in gas-phase photocatalysis, with optimal degradation rates observed within a specific humidity range. nih.gov

Kinetics: Photodegradation reactions of organic compounds often follow first-order kinetics, where the rate of reaction is proportional to the concentration of the compound. nih.gov

Biodegradation Pathways and Microbial Transformation in Environmental Matrices

Biodegradation utilizes the metabolic capabilities of microorganisms to break down or transform chemical compounds. nih.gov Organometallic compounds can be subject to microbial transformation, which alters their mobility, solubility, and toxicity. oup.comoup.com While specific pathways for Dichlorodioctyltitanium are not extensively documented, general mechanisms for organometallics include processes like dealkylation, where microbial enzymes cleave the carbon-metal bond. oup.com

Microorganisms in soil and sediment can use the organic ligands (the octyl groups in this case) as a source of carbon and energy. researchgate.net This process typically involves a series of enzymatic reactions, including oxidation and hydrolysis, that progressively break down the organic structure. medcraveonline.com The ultimate fate of the titanium atom is likely its conversion to less mobile and biologically inert forms, such as titanium oxides.

General Microbial Transformation Pathways for Organometallics:

Transformation ProcessDescriptionResulting Change
Dealkylation/Demethylation Enzymatic cleavage of the alkyl-metal bond.Release of the metal ion and breakdown of the organic ligand. oup.comoup.com
Hydrolysis Cleavage of chemical bonds by the addition of water, often enzyme-mediated.Transformation of the original compound into more polar metabolites. medcraveonline.com
Oxidation Introduction of oxygen or removal of electrons, a key step in breaking down organic molecules.Formation of alcohols, aldehydes, and carboxylic acids from the alkyl chains. medcraveonline.com
Bioaccumulation Uptake and concentration of the compound by microorganisms.Can be a precursor to transformation or can transfer the compound up the food chain. oup.com

Microbial communities can adapt over time to the presence of xenobiotic compounds, potentially evolving new metabolic pathways to degrade them more efficiently. iipseries.org

Hydrolytic Degradation Products and Kinetics of this compound in Water

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Organotitanium compounds, particularly those with halide ligands like this compound, are susceptible to hydrolysis. The titanium-chlorine bonds are readily cleaved by water, followed by the slower hydrolysis of the titanium-carbon (octyl) bonds.

The kinetics of hydrolysis are often dependent on pH, temperature, and the presence of catalysts. nih.gov For many esters and similar compounds, degradation can be catalyzed by both acids and bases. mdpi.com In the case of this compound, hydrolysis in neutral water would likely proceed to form titanium dioxide (TiO₂) and octane (B31449). The reaction can be described by the following general steps:

Initial Hydrolysis: The two chlorine atoms are replaced by hydroxyl (-OH) groups from water. Cl₂Ti(C₈H₁₇)₂ + 2H₂O → (HO)₂Ti(C₈H₁₇)₂ + 2HCl

Subsequent Condensation and Cleavage: The resulting dihydroxy-dioctyl-titanium is unstable and can undergo further reactions, including condensation to form Ti-O-Ti bridges and eventual cleavage of the octyl groups, ultimately leading to the formation of titanium dioxide and octane.

The rate of this degradation can vary significantly. Studies on other organic compounds have shown that half-lives in water can range from days to over a year, depending on the compound's structure and environmental conditions like temperature and pH. nih.gov

Transport and Partitioning Behavior in Soil, Sediment, and Water Systems

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties. nih.gov For this compound, the two long octyl chains make the molecule lipophilic (fat-loving) and hydrophobic (water-repelling). This suggests a low solubility in water and a strong tendency to adsorb to organic matter in soil and sediment.

Partitioning: The octanol-water partition coefficient (Kow) is a key parameter for predicting the environmental distribution of a chemical. semanticscholar.org A high Kow value, expected for this compound, indicates a preference for partitioning into organic phases like soil organic carbon and fatty tissues in organisms, rather than remaining dissolved in water. researchgate.net

Transport in Soil: Mobility in soil is expected to be low. The compound would likely bind strongly to the top layers of soil, with limited potential for leaching into groundwater. researchgate.net Transport would primarily occur through soil erosion and runoff, where the compound is carried along with soil particles. researchgate.net

Fate in Water Systems: In aquatic environments, this compound is expected to rapidly partition from the water column to suspended sediments and bottom sediments due to its hydrophobicity. researchgate.net This reduces its concentration in the water itself but can lead to accumulation in the sediment, where it can persist and affect bottom-dwelling organisms.

Multimedia environmental fate models predict that hydrophobic compounds tend to accumulate in soil and sediment. nih.gov

Analytical Methodologies for Environmental Detection and Quantification

Detecting and quantifying organometallic compounds like this compound in complex environmental samples (water, soil, biota) requires sophisticated analytical techniques. astm.org These methods must be highly sensitive to measure the typically low environmental concentrations (parts-per-trillion or ng/L range) and selective to distinguish the target compound from other substances. nih.govcore.ac.uk

The standard approach involves a two-step process:

Chromatographic Separation: A technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to separate the target analyte from the sample matrix. nih.gov For volatile or semi-volatile compounds that can be derivatized, GC is often preferred. core.ac.uk

Element-Specific Detection: The separated compounds are then detected using a method that is highly specific for the metal atom (titanium). Common detectors include:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Offers extremely low detection limits and isotopic information. nih.gov

Atomic Absorption Spectrometry (AAS): A robust and widely used technique for metal detection. nih.gov

Atomic Fluorescence Spectrometry (AFS): Provides high sensitivity for certain elements. nih.gov

Sample preparation is a critical step and often involves solvent extraction, pre-concentration to enrich the analyte, and sometimes derivatization to make the compound suitable for analysis (e.g., for GC). core.ac.ukacs.org

Table of Analytical Techniques for Organometallic Compounds

TechniqueSeparation MethodDetection MethodTypical Detection LimitsKey Advantages
GC-ICP-MS Gas ChromatographyInductively Coupled Plasma Mass Spectrometrypg/mL (ng/L)High sensitivity, elemental and isotopic specificity.
HPLC-ICP-MS High-Performance Liquid ChromatographyInductively Coupled Plasma Mass Spectrometrypg/mL to ng/mLSuitable for non-volatile and thermally unstable compounds.
GC-AAS Gas ChromatographyAtomic Absorption Spectrometryng/mL (µg/L)Cost-effective, robust.

Future Research Trajectories and Emerging Applications of Dichlorodioctyltitanium

Exploration of Unconventional Synthetic Routes and Green Chemistry Advancements

The future synthesis of Dichlorodioctyltitanium is likely to move beyond traditional methods, embracing principles of green chemistry to enhance sustainability and efficiency. researchgate.netmdpi.com Current synthetic approaches for similar organotitanium compounds often rely on organometallic reagents that can be hazardous and produce significant waste. Future research could explore more environmentally benign protocols. researchgate.net

One promising avenue is the exploration of mechanochemistry, a solvent-free technique that uses mechanical force to initiate chemical reactions. mdpi.com This approach could potentially reduce solvent waste and energy consumption. Another area of interest is the use of bio-based starting materials for the octyl ligands, aligning with the growing demand for renewable chemical feedstocks.

Synthetic RoutePotential AdvantagesResearch Focus
Mechanochemical Synthesis Reduced solvent usage, lower energy consumption, potentially faster reaction times.Optimization of grinding parameters, scalability of the process.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, potential for improved yields. mdpi.comDevelopment of suitable solvent systems, understanding microwave-specific reaction mechanisms.
Catalytic Routes Use of catalysts to enable more efficient and selective reactions under milder conditions.Discovery of novel catalysts for C-Ti bond formation.
Bio-derived Feedstocks Increased sustainability by using renewable sources for the octyl groups.Conversion of bio-based alcohols or alkanes into suitable precursors.

Advancements in green chemistry will be crucial for the sustainable production of this compound, making it a more viable compound for industrial applications. researchgate.net

In-Situ Spectroscopic Characterization during Reaction and Deposition Processes

Understanding the formation and reactivity of this compound at a molecular level is critical for controlling its properties and applications. In-situ spectroscopic techniques offer a powerful means to monitor reactions and deposition processes in real-time, providing insights that are often missed with conventional ex-situ analysis. geochemicalperspectivesletters.org

Future research should focus on applying techniques like in-situ Raman and infrared spectroscopy to study the synthesis of this compound. This could reveal key intermediates and reaction kinetics, enabling the optimization of reaction conditions. For deposition processes, such as the formation of thin films, in-situ techniques can provide real-time information on film growth, morphology, and chemical composition. rsc.org

Spectroscopic TechniqueInformation GainedPotential Application
In-Situ Raman Spectroscopy Vibrational modes of molecules, identification of intermediates, reaction kinetics. geochemicalperspectivesletters.orgornl.govMonitoring the synthesis of this compound to optimize yield and purity.
In-Situ Infrared (IR) Spectroscopy Functional group analysis, bonding information, reaction progress.Studying the decomposition of this compound as a precursor for titanium-based materials.
In-Situ Photoacoustic Spectroscopy (PAS) Photoabsorption properties of materials in suspension or on surfaces. rsc.orgCharacterizing the photocatalytic activity of this compound-derived materials.
In-Situ X-ray Diffraction (XRD) Crystalline structure and phase transformations during reactions or deposition.Monitoring the formation of crystalline titanium dioxide from a this compound precursor.

These advanced characterization methods will provide a deeper understanding of the chemical and physical processes involving this compound, paving the way for its use in advanced material fabrication.

Design of this compound-Based Materials for Energy Applications

The unique properties of titanium-containing materials make them promising candidates for various energy applications. This compound could serve as a versatile precursor for the synthesis of novel materials for energy storage and conversion.

One potential application is in the development of advanced anode materials for lithium-ion batteries. By carefully controlling the decomposition of this compound, it may be possible to create nanostructured titanium dioxide with high surface area and tailored porosity, enhancing battery performance. Another area of interest is in the fabrication of photoactive materials for solar energy conversion, where titanium dioxide is a well-established photocatalyst. researchgate.net

Energy ApplicationMaterial Design StrategyPotential Advantage
Lithium-Ion Batteries Precursor for nanostructured TiO2 anodes.High surface area for improved lithium-ion kinetics.
Solar Cells Precursor for TiO2 photoanodes in dye-sensitized or perovskite solar cells.Controlled morphology for efficient electron transport.
Photocatalysis Synthesis of doped or composite TiO2 photocatalysts for hydrogen production or CO2 reduction.Enhanced light absorption and charge separation.

Future research will focus on tuning the molecular structure of this compound and developing controlled deposition techniques to create materials with optimized properties for specific energy applications.

Integration into Hybrid Organic-Inorganic Architectures

Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, leading to materials with enhanced functionality. mdpi.commendeley.com The presence of both reactive chloride ligands and long organic chains makes this compound an ideal building block for creating such hybrid architectures. rsc.org

One approach involves the co-polymerization of this compound with organic monomers to create hybrid polymers with improved thermal stability and mechanical properties. Another possibility is its use as a surface modifier for inorganic nanoparticles, where the octyl chains can improve dispersibility in organic matrices, and the titanium center can provide catalytic or photoactive sites. nih.govresearchgate.net

Hybrid ArchitectureIntegration StrategyPotential Properties and Applications
Hybrid Polymers Co-polymerization with organic monomers.Enhanced thermal stability, flame retardancy, catalytic activity.
Surface-Modified Nanoparticles Grafting onto the surface of inorganic nanoparticles (e.g., silica (B1680970), gold).Improved dispersibility in polymers, creation of multifunctional nanocomposites.
Self-Assembled Monolayers Formation of ordered layers on various substrates.Control of surface energy, fabrication of sensors and electronic devices.

The ability to create well-defined interfaces between the organic and inorganic components will be key to unlocking the full potential of these hybrid materials. mdpi.com

Role in Advanced Catalysis and Sustainable Chemical Processes

Titanium-based catalysts are widely used in various industrial processes. This compound could serve as a precursor for novel homogeneous and heterogeneous catalysts for sustainable chemical synthesis. mdpi.comyoutube.com The development of such catalysts aligns with the principles of green chemistry by enabling more efficient and environmentally friendly chemical transformations. nih.gov

In homogeneous catalysis, this compound could be explored as a catalyst for polymerization reactions, where the nature of the ligands can influence the properties of the resulting polymer. As a precursor for heterogeneous catalysts, it could be used to prepare well-dispersed titanium oxide species on various supports, leading to catalysts with high activity and selectivity for a range of reactions, including oxidations and acid-catalyzed transformations. ethz.ch

Catalytic ApplicationCatalyst TypePotential Reaction
Polymerization Homogeneous catalyst.Olefin polymerization.
Oxidation Reactions Heterogeneous catalyst (supported TiO2).Selective oxidation of alcohols.
Acid Catalysis Solid acid catalyst (sulfated zirconia-titania).Esterification and transesterification reactions for biofuel production.
Photocatalysis Heterogeneous catalyst (doped TiO2).Degradation of organic pollutants in water.

Future research in this area will focus on designing catalysts with enhanced activity, selectivity, and stability, contributing to the development of more sustainable chemical processes. researchgate.net

Q & A

Q. What are the standard methodologies for synthesizing dichlorodioctyltitanium, and how can purity be ensured?

this compound is typically synthesized via ligand-exchange reactions, such as reacting titanium tetrachloride (TiCl₄) with octyl ligands under inert conditions. Key steps include stoichiometric control, solvent selection (e.g., anhydrous toluene), and rigorous exclusion of moisture. Purity validation requires techniques like nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, inductively coupled plasma mass spectrometry (ICP-MS) for metal content analysis, and gas chromatography (GC) to detect organic impurities .

Q. What experimental design considerations are critical for studying this compound’s reactivity in catalysis?

Experimental design must account for variables such as solvent polarity (to stabilize intermediates), temperature gradients (to control reaction kinetics), and ligand-to-metal ratios. Use controlled inert environments (e.g., Schlenk lines) to prevent hydrolysis. Include replicates to assess reproducibility, and employ kinetic studies (e.g., time-resolved spectroscopy) to track reaction pathways .

Q. How should researchers handle safety protocols for this compound given its moisture sensitivity?

Strict adherence to glovebox or Schlenk techniques is mandatory. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Conduct compatibility tests with solvents and reagents to avoid exothermic decomposition. Emergency protocols should address spills (neutralize with dry sand) and inhalation risks (ventilation systems) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic activity of this compound?

Contradictions often arise from differences in ligand coordination modes or solvent effects. Use advanced characterization tools:

  • X-ray absorption spectroscopy (XAS) to probe titanium’s oxidation state and coordination geometry.
  • Density functional theory (DFT) simulations to model transition states and identify rate-limiting steps. Compare datasets across reaction conditions (e.g., pressure, solvent dielectric constants) to isolate variables .

Q. What strategies are effective in reconciling conflicting data on this compound’s stability under oxidative conditions?

Perform controlled oxidative stability assays using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Cross-reference with in-situ Fourier-transform infrared (FTIR) spectroscopy to detect intermediate species. Statistical tools like principal component analysis (PCA) can identify outliers in datasets .

Q. How can researchers design experiments to elucidate the role of this compound in multi-component catalytic systems?

Employ in operando techniques (e.g., Raman spectroscopy) to monitor real-time interactions between this compound and co-catalysts. Use isotopic labeling (e.g., deuterated substrates) to trace reaction pathways. Design fractional factorial experiments to isolate synergistic effects .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound batches?

High-resolution mass spectrometry (HRMS) paired with liquid chromatography (LC-HRMS) can detect sub-ppm organic impurities. For inorganic contaminants, combine ICP-MS with ion chromatography. Validate methods using spike-recovery experiments and certified reference materials (CRMs) .

Methodological Guidance

How should researchers formulate hypothesis-driven questions about this compound’s electronic properties?

Frame questions around structure-activity relationships, such as:

  • “How does electron-donating ligand substitution alter this compound’s Lewis acidity?” Use cyclic voltammetry to measure redox potentials and UV-vis spectroscopy to assess ligand-field transitions. Compare with computational models (e.g., natural bond orbital analysis) .

Q. What statistical approaches are suitable for analyzing variability in this compound’s catalytic performance?

Apply ANOVA to compare batch-to-batch variability, and use multivariate regression to correlate performance metrics (e.g., turnover frequency) with synthesis parameters (e.g., ligand purity). Bootstrap resampling can assess confidence intervals for small datasets .

Q. How can researchers ensure compliance with ethical and reproducibility standards in this compound studies?

Document all synthesis and characterization steps in detail (per ). Share raw data and computational workflows via open-access repositories. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and include negative results to mitigate publication bias .

Tables for Quick Reference

Technique Application References
NMR SpectroscopyStructural confirmation of ligand coordination
DFT SimulationsMechanistic pathway modeling
LC-HRMSTrace impurity detection
In operando RamanReal-time reaction monitoring

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.